2-Oxo-Ivabradine hydrochloride

Description

Significance of Metabolites and Impurities in Pharmaceutical Chemistry Research

Impurities, which can arise during the synthesis, storage, or degradation of a drug product, are also of paramount concern. google.comakjournals.com Regulatory bodies like the U.S. Food and Drug Administration (FDA) have strict guidelines for the identification and quantification of impurities to ensure the purity, safety, and efficacy of pharmaceutical products. google.com The presence of impurities can potentially impact the stability of the drug and may introduce toxic effects. nih.gov Therefore, the development of robust analytical methods to detect and control impurities is a critical aspect of pharmaceutical quality control. ajrconline.orggoogle.com

Structural Classification and Research Position of 2-Oxo-Ivabradine Hydrochloride as an Ivabradine (B130884) Derivative

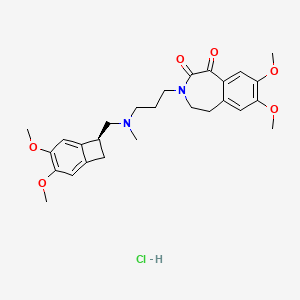

This compound is chemically known as 3-[3-[[[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]methylamino]propyl]-7,8-dimethoxy-1,2-dihydro-3-benzazepine-4,5-dione hydrochloride. lgcstandards.com It is classified as a derivative of Ivabradine, specifically an impurity. smolecule.com Structurally, it is closely related to the parent compound, Ivabradine, with the key difference being the presence of an additional oxo (or keto) group.

The molecular formula of this compound is C27H35ClN2O6, and its molecular weight is approximately 519.03 g/mol . allmpus.com This compound is of significant interest in the research and quality control of Ivabradine for several reasons. As an impurity, its presence in Ivabradine formulations must be carefully monitored to ensure it does not exceed acceptable limits. smolecule.com Furthermore, understanding its formation and potential biological activity is essential for a comprehensive safety and efficacy profile of Ivabradine. smolecule.com The synthesis of this compound often starts with Ivabradine hydrochloride itself, with reactions carried out under specific conditions to facilitate its formation. smolecule.com

The table below provides key identification and structural information for Ivabradine and its 2-Oxo derivative.

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number |

| Ivabradine Hydrochloride | C27H37ClN2O5 | 505.05 | 148849-67-6 |

| This compound | C27H35ClN2O6 | 519.03 | 1616710-50-9 |

Data sourced from multiple providers. allmpus.comsynzeal.com

In the broader context of Ivabradine research, this compound serves as a crucial reference standard for analytical method development and validation. synzeal.com These methods, such as High-Performance Liquid Chromatography (HPLC), are vital for the routine analysis of Ivabradine drug substance and drug products to ensure their quality and purity. google.comakjournals.com The study of such derivatives is a clear illustration of the meticulous and multifaceted nature of pharmaceutical science, where even minor structural variations warrant thorough investigation.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-1,2-dihydro-3-benzazepine-4,5-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N2O6.ClH/c1-28(16-19-11-18-13-23(33-3)24(34-4)14-20(18)19)8-6-9-29-10-7-17-12-22(32-2)25(35-5)15-21(17)26(30)27(29)31;/h12-15,19H,6-11,16H2,1-5H3;1H/t19-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSZCZNYQYXAECA-FSRHSHDFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCN1CCC2=CC(=C(C=C2C(=O)C1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CCCN1CCC2=CC(=C(C=C2C(=O)C1=O)OC)OC)C[C@H]3CC4=CC(=C(C=C34)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35ClN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1616710-50-9 | |

| Record name | 1H-3-Benzazepine-1,2(3H)-dione, 3-[3-[[[(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]methylamino]propyl]-4,5-dihydro-7,8-dimethoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1616710-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies for 2 Oxo Ivabradine Hydrochloride

Chemical Synthesis Approaches from Ivabradine (B130884) Precursors

The primary route to 2-Oxo-Ivabradine hydrochloride often commences with Ivabradine hydrochloride as the key precursor. The synthesis involves the oxidation of the benzazepinone (B8055114) ring of the ivabradine molecule. This transformation can be achieved through various oxidative agents.

One common approach involves the use of oxidizing agents like hydrogen peroxide. The reaction is typically carried out under controlled temperature and in specific solvent systems to facilitate the desired oxidation while minimizing the formation of other impurities. The core of this method lies in the selective oxidation at the C2 position of the benzazepinone moiety.

Another key intermediate in the synthesis of ivabradine and its derivatives is 3-(3-chloropropyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one. This compound serves as a foundational building block, allowing for the subsequent construction of the full ivabradine framework through substitution and cyclization reactions. Optimized routes to this intermediate, such as oximation followed by a Beckmann rearrangement or sequences of halogenation-acylation-cyclization, have reported yields between 48% and 63.6%, demonstrating industrial viability.

Advanced Organic Synthesis Techniques for this compound

Advancements in organic synthesis have led to more refined and efficient methods for producing this compound, focusing on optimizing reaction conditions and achieving stereoselectivity.

Optimization of Reaction Conditions and Solvent Systems

The choice of solvent and reaction conditions is critical in the synthesis of this compound to ensure high yield and purity. Common solvents employed include lower alcohols such as methanol (B129727) and ethanol, as well as ethers like tetrahydrofuran (B95107). smolecule.com The reactions are generally conducted under mild temperature conditions to control the reaction rate and prevent the formation of unwanted byproducts. smolecule.com

Recent research has explored the use of more sustainable and greener solvents. For instance, 2-methyl-tetrahydrofuran (2-Me-THF) has been identified as a viable alternative to traditional solvents like tetrahydrofuran (THF). acs.org The use of γ-Valerolactone (GVL), a biomass-derived solvent, has also been investigated for various organic reactions. acs.org The high boiling points of many dipolar aprotic solvents can make their removal and recovery challenging and energy-intensive. Therefore, the shift towards more environmentally benign solvent systems is a key area of development. acs.org

Post-reaction purification is another critical step, often involving recrystallization from various solvents to isolate the high-purity form of this compound. smolecule.com The optimization of these purification steps is crucial for meeting the stringent purity requirements for pharmaceutical-related compounds.

Stereoselective Synthesis Strategies and Chiral Resolution

Given that 2-Oxo-Ivabradine possesses a chiral center, stereoselective synthesis is of paramount importance. The desired (S)-enantiomer is crucial for its intended activity. Strategies to achieve high enantiomeric purity include both asymmetric synthesis and chiral resolution of a racemic mixture.

One notable method involves the kinetic resolution of a racemic amine precursor using enzymatic catalysis. For example, the lipase (B570770) PSC-II has been used with diethyl carbonate in a key alkoxycarbonylation step to yield the desired (S)-enantiomer of an ivabradine precursor with a 92% enantiomeric excess (e.e.). acs.org

Alternative enzymatic strategies have also been explored, such as the use of transaminases (TAs) in a dynamic kinetic resolution (DKR) process. scispace.com This approach, starting from an aldehyde precursor, has demonstrated excellent conversion and enantiomeric excess values, achieving over 99% e.e. for the (S)-amine. scispace.com This enantiopure intermediate can then be converted to the final product through a multi-step sequence, often involving recrystallization to further enhance optical purity. scispace.com

Potential Biocatalytic Pathways in this compound Synthesis

Biocatalysis is emerging as a powerful and sustainable alternative to traditional chemical synthesis for producing pharmaceutical compounds. acs.orgresearchgate.net Enzymes offer high selectivity (chemo-, regio-, and enantio-) under mild reaction conditions, which can minimize side reactions and eliminate the need for multiple protection and deprotection steps. mdpi-res.com

For the synthesis of ivabradine precursors, and by extension 2-Oxo-Ivabradine, several biocatalytic approaches have been investigated. Hydrolases, particularly lipases, are widely used for the kinetic resolution of racemic intermediates. scispace.com For example, lipases from Pseudomonas cepacia have shown good results in the resolution of racemic amines. scispace.com

Transaminases (TAs) are another class of enzymes with significant potential. acs.org They can be used to produce chiral amines from ketones, a key step in the synthesis of many pharmaceuticals. acs.org Protein engineering and directed evolution have expanded the substrate scope of TAs, making them applicable to a wider range of non-natural substrates. scispace.com

Chemical Reactivity and Derivatization Studies of 2 Oxo Ivabradine Hydrochloride

Oxidative Transformations of 2-Oxo-Ivabradine Hydrochloride

Studies on the oxidative transformation of this compound are not extensively detailed in the available literature. The compound itself is an oxidized derivative of Ivabradine (B130884), often formed under oxidative stress conditions.

Reactivity with Oxidizing Agents and Formation of Oxidized Derivatives

This compound is a product of the oxidation of Ivabradine. Forced degradation studies on Ivabradine have shown that it is susceptible to degradation by oxidizing agents. nih.govresearchgate.net These studies are crucial for identifying potential impurities that could arise during the manufacturing or storage of the active pharmaceutical ingredient. One of the degradation products formed during oxidative stress is an oxidized compound, identified as Ox1 in some studies, which corresponds to 2-Oxo-Ivabradine. researchgate.net The parent drug, Ivabradine, is noted to be incompatible with strong oxidizing agents. caymanchem.com While this suggests the general reactivity of the molecular scaffold, specific studies detailing the further oxidation of the 2-oxo derivative itself are not presently available.

Reductive Transformations of this compound

The structure of this compound contains a dione (B5365651) functional group within the benzazepine ring system, which is susceptible to reduction.

Reactivity with Reducing Agents and Generation of Reduced Forms

The presence of carbonyl groups suggests that this compound can be chemically reduced. Patent literature concerning the synthesis of related impurities mentions the use of reducing agents like metallic borohydrides (e.g., sodium borohydride) or metal hydrides for carbonyl reduction steps in the synthesis of precursor molecules. google.com This indicates that the keto groups are reactive towards such agents. However, specific research documenting the controlled reduction of this compound to generate specific reduced derivatives (e.g., corresponding hydroxy compounds) is not detailed in the reviewed literature.

Substitution Reactions and Halogenated Products

Information regarding substitution reactions, particularly those leading to halogenated products, specifically for this compound, is not available in the reviewed scientific literature. While the synthesis of Ivabradine itself involves various coupling and substitution reactions, these are not described for the 2-oxo impurity. google.com

Studies on Isomerization and Tautomerism (e.g., Keto-Enol, Positional Isomers)

The molecular structure of this compound possesses features that could allow for isomerization or tautomerism. The 1,2-dione moiety within the benzazepine ring presents the possibility of keto-enol tautomerism. However, specific studies confirming or detailing the investigation of such tautomeric forms for this particular compound are not found in the available research. google.comallmpus.comlgcstandards.com

The existence of various isomers among Ivabradine impurities is known, including positional isomers and stereoisomers like the R-Isomer. allmpus.comvenkatasailifesciences.com A Chinese patent notes that the 2-oxo impurity is thermally sensitive, with its concentration increasing over time, which can impact the quality of the final drug product. google.com This degradation suggests potential for complex chemical transformations, although specific isomerization pathways for this compound have not been explicitly elucidated in the provided sources.

Molecular Pharmacology and Preclinical Biological Activity of 2 Oxo Ivabradine Hydrochloride

Modulation of Hyperpolarization-Activated Cyclic Nucleotide-Gated (HCN) Channels by 2-Oxo-Ivabradine Hydrochloride

This compound, a metabolite of Ivabradine (B130884), modulates the function of Hyperpolarization-Activated Cyclic Nucleotide-Gated (HCN) channels. These channels are crucial for the spontaneous electrical activity of sinoatrial node (SAN) cells, which act as the heart's natural pacemaker. The primary action of this compound is the selective inhibition of the "funny" current (I_f) in the sinoatrial node, a key factor in regulating heart rate. smolecule.compatsnap.com

Selective Inhibition of the I_f Current in Sinoatrial Node Analogues (in vitro models)

In in vitro models of sinoatrial node analogues, this compound demonstrates a selective inhibition of the I_f current. smolecule.com This current, carried predominantly by sodium and potassium ions, is responsible for the diastolic depolarization phase of the cardiac action potential in pacemaker cells. patsnap.com By specifically targeting and inhibiting this current, the compound effectively slows down the firing rate of these cells, leading to a reduction in heart rate. droracle.aiebi.ac.uk This selective action is a key characteristic, as it minimizes effects on other cardiac functions like myocardial contractility or intracardiac conduction. droracle.ainih.gov The inhibition of the I_f current by compounds like Ivabradine and its metabolites is a targeted approach to heart rate reduction. ebi.ac.uknih.gov

Use-Dependence of Channel Blockade by this compound

The blockade of HCN channels by this compound exhibits use-dependence. nih.gov This means that the blocking effect is more pronounced when the channels are frequently activated. The blockade of HCN4, a key isoform in the sinoatrial node, requires the channels to be in an open state. nih.govnih.gov The binding of the drug is favored at more depolarized potentials and is relieved by hyperpolarization. nih.gov This property is significant as it implies that the drug's effect is more prominent at higher heart rates, which is clinically relevant in minimizing the risk of excessive slowing of the heart rate (bradycardia). ebi.ac.uk

Differential Interactions with HCN Channel Isoforms (HCN1, HCN2, HCN4) (in vitro)

Research indicates that this compound and its parent compound, Ivabradine, interact differently with various HCN channel isoforms. nih.gov While HCN4 is the predominant isoform in the sinoatrial node of several species, including humans, and is the primary target for heart rate reduction, other isoforms like HCN1 and HCN2 are also present. nih.gov

In vitro studies on heterologously expressed mouse HCN1 and human HCN4 channels have revealed distinct blocking mechanisms. Ivabradine acts as an "open-channel" blocker for hHCN4, meaning it binds when the channel is open. nih.gov Conversely, for mHCN1, it acts as a "closed-channel" blocker, interacting with the channel in its closed or transitional states. nih.gov The half-block concentrations (IC50) were found to be 2.0 μM for hHCN4 and 0.94 μM for mHCN1. nih.gov

The differential sensitivity of HCN isoforms to modulation by cyclic AMP (cAMP) also plays a role, with the order of sensitivity being HCN4 > HCN2 >> HCN1. researchgate.net This differential interaction with HCN isoforms is an area of ongoing research to develop more selective drugs. unifi.itunifi.it

Investigation of Intracellular Signaling Pathway Modulation (e.g., PI3K/AKT/mTOR/p70S6K)

Some evidence suggests that this compound may influence intracellular signaling pathways, including the PI3K/AKT/mTOR/p70S6K pathway. smolecule.com This pathway is known to be involved in various cellular processes, and its modulation could contribute to the broader therapeutic effects of the compound. mums.ac.ir However, detailed research specifically elucidating the mechanisms of how this compound interacts with and modulates this pathway is still emerging.

Exploration of Interaction with Other Cardiac Ion Channels (in vitro), such as I_Na, I_to, I_K1, and I_Kr

While the primary action of this compound is on HCN channels, its interaction with other cardiac ion channels has been a subject of investigation to understand its full pharmacological profile. Studies on its parent compound, Ivabradine, have shown a degree of selectivity for the I_f current. nih.gov

In vitro studies have explored the effects of Ivabradine on several other key cardiac currents:

I_Na (fast sodium current): Inhibition of the fast sodium current (I_Na), mediated by Nav1.5 channels, has been observed at therapeutically relevant concentrations of Ivabradine. nih.gov This effect may contribute to the observed slowing of atrioventricular conduction. nih.gov

I_to (transient outward potassium current): Studies on rabbit and dog ventricular myocytes indicated that 10μM ivabradine did not affect the transient outward potassium current (I_to). nih.gov

I_K1 (inward rectifier potassium current): Similarly, the inward rectifier potassium current (I_K1) in rabbit and dog ventricular myocytes was not affected by 10μM ivabradine. nih.gov

I_Kr (rapid delayed rectifier potassium current): In contrast, Ivabradine was found to inhibit the rapid delayed rectifier potassium current (I_Kr), mediated by Kv11.1 (hERG) channels, in rabbit ventricular myocytes with an estimated IC50 value of 3.5 μM. nih.gov Despite this, it does not appear to prolong the cardiac action potential. nih.gov

These findings suggest that while this compound is relatively selective for HCN channels, it may have off-target effects on other cardiac ion channels at higher concentrations.

Preclinical Pharmacodynamic Evaluation in Animal Models

Preclinical studies in animal models have been crucial in evaluating the pharmacodynamic properties of HCN channel blockers like Ivabradine and its metabolites. These studies have consistently demonstrated the heart rate-lowering effects of these compounds. cardiff.ac.uk

In animal models of cardiac disease, Ivabradine has been shown to reduce heart rate to a similar extent as beta-blockers. nih.gov Furthermore, in models of neuropathic pain, the non-selective HCN channel blocker Ivabradine has shown analgesic effects, suggesting a role for HCN channels in pain signaling. google.com Studies in rats have also investigated the effects of Ivabradine on absence seizures, indicating a potential for HCN channel blockers in neurological conditions. cardiff.ac.ukbiorxiv.org These preclinical evaluations provide a foundational understanding of the in vivo effects of modulating HCN channels.

Assessment of Bradycardic Activity of this compound as an Active Metabolite

2-Oxo-Ivabradine, also known by the code S 18982, is the major active N-desmethylated metabolite of ivabradine. europa.eunih.gov Following oral administration, ivabradine is extensively metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver and intestines, leading to the formation of 2-Oxo-Ivabradine. europa.eunih.gov This metabolite is not only present in significant amounts, with an exposure of about 40% of that of the parent compound, but it also possesses a pharmacological activity similar to ivabradine. europa.eunih.gov

Both ivabradine and its metabolite, 2-Oxo-Ivabradine, exert their bradycardic (heart rate-lowering) effects by selectively inhibiting the If "funny" current in the sinoatrial node of the heart. nih.gov This current is a key regulator of cardiac pacemaker activity. nih.gov Pharmacokinetic and pharmacodynamic analyses have demonstrated that the heart rate decreases almost linearly with increasing plasma concentrations of both ivabradine and 2-Oxo-Ivabradine for doses up to 15-20 mg twice daily. europa.eueuropa.eu

A pharmacokinetic/pharmacodynamic modeling study in healthy volunteers was conducted to understand the respective contributions of ivabradine and 2-Oxo-Ivabradine to the observed heart rate reduction. researchgate.netresearchgate.net The results of this modeling suggested that 2-Oxo-Ivabradine is primarily responsible for the initial onset of the bradycardic effect, while the parent compound, ivabradine, is responsible for the duration of the action. researchgate.netresearchgate.net An indirect relationship was observed between the bradycardic effect and the plasma concentrations of both compounds. portico.org

Table 1: Contribution of 2-Oxo-Ivabradine to the Pharmacological Profile of Ivabradine

| Feature | 2-Oxo-Ivabradine (S 18982) | Reference |

| Identity | Major active N-desmethylated metabolite of Ivabradine | europa.eunih.gov |

| Relative Exposure | Approximately 40% of the parent compound (Ivabradine) | europa.eu |

| Mechanism of Action | Selective inhibition of the If current in the sinoatrial node | nih.gov |

| Pharmacodynamic Role | Contributes to the overall bradycardic effect; suggested to be responsible for the initial onset of heart rate reduction | researchgate.netresearchgate.net |

Non-Cardiac Pharmacological Effects in Animal Models (e.g., Antioxidant and Antinociceptive Potential)

There is a notable lack of specific preclinical data in the available scientific literature concerning the non-cardiac pharmacological effects of this compound, particularly regarding its antioxidant and antinociceptive potential in animal models. While some studies have investigated these properties for other cardiovascular drugs, such as the antioxidant effects of carvedilol (B1668590) and its metabolites, similar research focused specifically on 2-Oxo-Ivabradine appears to be limited or not publicly documented. fda.gov.ph

One study investigated the potential antinociceptive effects of the parent compound, ivabradine, in healthy human subjects, but did not provide data on 2-Oxo-Ivabradine. researchgate.net Therefore, it is not possible to provide detailed research findings or data tables on the antioxidant and antinociceptive potential of this compound based on the current body of scientific evidence. Further research is required to elucidate any potential non-cardiac pharmacological activities of this active metabolite.

Analytical Research Methodologies for 2 Oxo Ivabradine Hydrochloride

Chromatographic Techniques for Separation and Quantification

Chromatography, particularly liquid chromatography, stands as the cornerstone for the analytical assessment of 2-Oxo-Ivabradine hydrochloride. Its application ranges from determining analytical purity to profiling complex biological samples.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Analytical Purity

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the quantitative determination of Ivabradine (B130884) and its impurities, including this compound. google.com The development of stability-indicating RP-HPLC methods is critical for separating degradation products from the active pharmaceutical ingredient (API). These methods must be validated according to International Council for Harmonisation (ICH) guidelines to ensure specificity, linearity, precision, accuracy, and robustness.

Method development often involves testing various stationary phases, such as C18 columns, and optimizing the mobile phase composition. google.com For instance, a validated stability-indicating HPLC method utilized a Phenomenex Luna C18 column with a gradient elution of ammonium (B1175870) formate (B1220265) and acetonitrile. Another method employed a Waters X Bridge C18 column with a mobile phase consisting of a buffer (triethylamine in water, pH 7.5) and methanol (B129727). google.com The selection of the detector wavelength, commonly around 286 nm or 230 nm, is optimized for maximum absorbance of the analytes. google.com The goal is to achieve sufficient resolution between the main component, Ivabradine, and all known and unknown impurities, including process-related impurities and degradation products like 2-Oxo-Ivabradine. google.comrsc.org Successful methods can resolve numerous impurities, with one study reporting the separation of ten main known impurities. google.com

| Parameter | Method 1 | Method 2 google.com | Method 3 | Method 4 semanticscholar.org |

|---|---|---|---|---|

| Column | Phenomenex Luna C18 (250 × 4.6 mm, 5.0 µm) | Waters X Bridge C18 (250 mm × 4.6 mm, 5 µm) | Inertsil ODS-3V (250 mm x 4.6mm, 5µ) | SS Wakosil C18AR (250×4.6 mm, 5 µm) |

| Mobile Phase | Ammonium formate (10 mM, pH 3.0) and Acetonitrile (Gradient) | A: Buffer (1mL triethylamine (B128534) in 1000mL water, pH 7.5) and Methanol (950:50 v/v) B: Acetonitrile and Methanol (Gradient) | Not specified in detail | Methanol and Phosphate buffer (pH 6.5) (60:40 v/v) |

| Flow Rate | 0.7 ml/min | Not specified in detail | Not specified in detail | 0.8 ml/min |

| Detection | 286 nm | 230 nm | 286 nm | 285 nm |

| Linearity Range | Not specified | Not specified | 4.2 to 31.6 µg/mL | 30-210 µg/ml |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Impurity Profiling and Metabolite Analysis

Ultra-Performance Liquid Chromatography (UPLC), which uses columns with smaller particle sizes (typically <2 µm), offers significant advantages in speed, resolution, and sensitivity over traditional HPLC. science.govresearchgate.net When coupled with mass spectrometry (MS), UPLC-MS/MS becomes a powerful tool for the definitive identification and quantification of impurities and metabolites. researchgate.net This technique is particularly valuable for impurity profiling, where it can separate and identify closely related substances in complex mixtures. science.gov

In the context of Ivabradine, UPLC-MS/MS methods have been developed for the simultaneous determination of the parent drug and its primary active metabolite, N-desmethyl ivabradine, in biological fluids like rat plasma. researchgate.netrsc.org These methods typically use a reversed-phase column, such as an Acquity UPLC BEH C18, and a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. researchgate.netrsc.orgnih.gov The short analysis time, often under 5 minutes per run, makes UPLC-MS/MS ideal for high-throughput pharmacokinetic studies. rsc.org The principles and methodologies used for analyzing the N-desmethyl metabolite are directly transferable to the analysis of other metabolites and impurities, such as 2-Oxo-Ivabradine, especially in complex matrices where high resolution and specific detection are necessary. researchgate.netnih.gov

| Parameter | Details |

|---|---|

| Chromatography System | Ultra-performance liquid chromatography (UPLC) |

| Mass Spectrometer | XEVO TQD triple quadrupole mass spectrometer |

| Ionization Source | Electro-spray ionization (ESI), positive ion mode |

| Column | Acquity UPLC BEH C18 |

| Analysis Time | 4.5 minutes |

| Quantification Mode | Multiple Reaction Monitoring (MRM) |

| Linearity Range (Ivabradine) | 0.2–100 ng/mL |

| Linearity Range (N-demethyl ivabradine) | 0.05–20 ng/mL |

Liquid Chromatography with Fluorescence and Tandem Mass Spectrometric Detection in Biological Matrices

For the determination of low concentrations of Ivabradine and its metabolites in biological matrices such as plasma and urine, highly sensitive detection methods are required. researchgate.netresearchgate.net Liquid chromatography coupled with fluorescence detection was an early method used for quantification in urine. However, tandem mass spectrometry (LC-MS/MS) has become the gold standard due to its superior sensitivity, selectivity, and specificity. researchgate.netnih.gov

LC-MS/MS methods have been validated for the simultaneous quantification of Ivabradine and its active metabolite, N-desmethylivabradine, in human plasma and urine. researchgate.net These assays can achieve very low limits of quantification, often in the sub-ng/mL range (e.g., 0.49 ng/mL), making them suitable for pharmacokinetic studies where drug concentrations can be very low. researchgate.net The sample preparation typically involves protein precipitation or liquid-liquid extraction to remove interferences from the biological matrix before injection into the LC-MS/MS system. researchgate.netresearchgate.net The high selectivity of MS/MS, monitoring specific ion transitions, ensures accurate quantification even in the presence of multiple metabolites and endogenous compounds. researchgate.net

Electrochemical Sensing Methods for this compound

Electrochemical methods offer a promising alternative to chromatographic techniques, providing advantages such as high sensitivity, rapid analysis, low cost, and simple instrumentation. ekb.egresearchgate.net Research has focused on developing sensitive sensors for the determination of Ivabradine, and these approaches are applicable to its impurities.

Development of Modified Electrodes for Enhanced Detection

To improve the sensitivity and selectivity of electrochemical detection, various modified electrodes have been developed for Ivabradine analysis. These modifications enhance the electrochemical signal by increasing the electrode's surface area, promoting electron transfer, and facilitating the accumulation of the analyte on the electrode surface. mdpi.comfrontiersin.org

Several types of nanomaterials have been used to modify electrode surfaces. One approach involves using a glassy carbon electrode (GCE) modified with a composite of mesoporous carbon and single-walled carbon nanotubes (SWCNT-COOH), which significantly increases the oxidation signal of Ivabradine. mdpi.comresearchgate.net Another strategy employs multiwalled carbon nanotubes (MWCNTs) mixed into a carbon paste electrode (CPE), often in the presence of a surfactant like sodium dodecyl sulfate (B86663) (SDS) to further enhance sensitivity. researchgate.netnih.gov Other modifications include the use of iron oxide nanoparticles (Fe₂O₃@MWCNTs) combined with a molecularly imprinted polymer (MIP) for highly selective detection. frontiersin.org These sensors have demonstrated wide linear ranges and low detection limits, making them suitable for determining Ivabradine in pharmaceutical tablets, serum, and urine. mdpi.comfrontiersin.orgnih.gov While developed for Ivabradine, these modified electrodes can be adapted for the electrochemical sensing of structurally similar impurities like this compound.

| Electrode Type | Modifier(s) | Linear Range (mol/L) | Limit of Detection (LOD) (mol/L) | Reference |

|---|---|---|---|---|

| Glassy Carbon Electrode (GCE) | Mesoporous carbon solution (MCS) & Single-walled carbon nanotubes (SWCNT-COOH) | 1–10 µM (1x10⁻⁶ - 1x10⁻⁵) | 1.47 x 10⁻⁷ | mdpi.com |

| Carbon Paste Electrode (CPE) | Multiwalled carbon nanotubes (MWCNT) & Sodium dodecyl sulfate (SDS) | 3.98 x 10⁻⁶ - 3.48 x 10⁻⁵ | 5.16 x 10⁻⁷ | nih.gov |

| Carbon Paste Electrode (CPE) | Fe₂O₃@MWCNTs & Molecularly Imprinted Polymer (MIP) | 9.8 x 10⁻⁸ - 1.0 x 10⁻³ | 9.8 x 10⁻⁸ | frontiersin.org |

| PVC Membrane Electrode | 4-tert-butyl sulfocalix-8-arene | 10⁻⁵ - 10⁻² | Not specified | rsc.org |

Application of this compound as a Pharmaceutical Analytical Impurity (PAI) Standard

This compound is recognized as a key impurity of the drug Ivabradine. smolecule.compharmaffiliates.com As such, its primary application in the pharmaceutical industry is as a Pharmaceutical Analytical Impurity (PAI) standard. smolecule.comcleanchemlab.com The availability of high-purity (>95%) this compound as a reference material is essential for several quality control and regulatory processes. lgcstandards.com

This reference standard is crucial for analytical method development and validation, allowing laboratories to confirm that their analytical procedures can accurately detect and quantify this specific impurity. cleanchemlab.com In routine quality control (QC) testing of Ivabradine API and finished drug products, the standard is used to identify and quantify any 2-Oxo-Ivabradine present, ensuring that it does not exceed the limits set by regulatory authorities. smolecule.comcleanchemlab.com It is also used in stability studies to monitor the formation of this impurity over time under various stress conditions (e.g., heat, light, humidity). synzeal.com This ensures the safety and efficacy of the final pharmaceutical product. smolecule.com

Method Validation and Transfer for Quality Control and Research

The validation of analytical methods is a cornerstone of pharmaceutical quality control, demonstrating that a specific method is suitable for its intended purpose. For this compound, which is often monitored as a related substance in Ivabradine hydrochloride drug products, the analytical methods are typically validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. humanjournals.com These validated methods are essential for routine quality control and for research purposes.

High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is the most common technique for the separation and quantification of this compound from its parent compound and other impurities. researchpublish.comresearchgate.net The validation of these methods involves establishing several key parameters to ensure the reliability of the results.

Key Validation Parameters:

Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, and matrix components. For this compound, this is demonstrated by the absence of interference from Ivabradine and other known impurities at the retention time of the 2-Oxo-Ivabradine peak. google.com Peak purity analysis using a Photodiode Array (PDA) detector is often employed to confirm the homogeneity of the chromatographic peak. google.com

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. The linearity of the method for this compound would be determined by preparing a series of solutions of known concentrations and analyzing them. The correlation coefficient (r²) is expected to be close to 1. researchpublish.comsemanticscholar.org

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically assessed at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. The acceptance criterion is usually expressed as the Relative Standard Deviation (%RSD), which should be within acceptable limits. researchpublish.comsemanticscholar.org

Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy is often determined by spike/recovery studies, where a known amount of this compound is added to a placebo or sample matrix and the percentage of recovery is calculated. semanticscholar.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy. These are crucial for quantifying trace amounts of this compound as an impurity. researchpublish.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. Typical variations include changes in mobile phase composition, pH, flow rate, and column temperature. researchpublish.comsemanticscholar.org

The following interactive table summarizes typical validation parameters for an HPLC method used to analyze Ivabradine hydrochloride and its impurities, including this compound.

| Parameter | Typical Specification | Research Finding |

| Specificity | No interference at the analyte's retention time. Peak purity index > 0.99. | The HPLC method demonstrates good separation of this compound from Ivabradine and other degradation products. google.com |

| Linearity (r²) | ≥ 0.999 | A correlation coefficient of 0.99995 was observed over a concentration range of 5-30 µg/ml for Ivabradine, indicating excellent linearity which is applicable to its impurities. humanjournals.com |

| Precision (%RSD) | Intra-day ≤ 2.0%, Inter-day ≤ 2.0% | Intra- and inter-day precision for the analysis of Ivabradine and its related substances were found to be within 2% RSD. researchpublish.comsemanticscholar.org |

| Accuracy (% Recovery) | 98.0% - 102.0% | The mean percentage recovery for spiked samples was between 98.55% and 99.00%. researchgate.netsemanticscholar.org |

| LOD | Signal-to-Noise Ratio ≥ 3:1 | The LOD for Ivabradine was found to be 1.3 µg/ml, suggesting a similar low-level detection for its impurities. researchpublish.com |

| LOQ | Signal-to-Noise Ratio ≥ 10:1 | The LOQ for Ivabradine was reported as 3.95 µg/ml, allowing for accurate quantification of impurities. researchpublish.com |

| Robustness | %RSD for varied conditions ≤ 2.0% | The method was found to be robust against small changes in flow rate, mobile phase composition, and pH. researchpublish.comsemanticscholar.org |

Method Transfer for Quality Control and Research:

Once an analytical method for this compound has been developed and validated, it may need to be transferred from a research and development laboratory to a quality control laboratory. This transfer process is crucial to ensure that the receiving laboratory can perform the method with the same level of accuracy and precision as the originating laboratory. The use of this compound as a Pharmaceutical Analytical Impurity (PAI) standard is instrumental in this process, facilitating the development, validation, and transfer of analytical methods.

Identification of Unknown Degradation Products and Impurity Profiling

Impurity profiling is the identification and quantification of impurities in a drug substance or drug product. As this compound is itself an impurity of Ivabradine, understanding its own potential degradation is a part of comprehensive stability studies. Forced degradation studies are performed to intentionally degrade the compound under various stress conditions to generate potential degradation products. nih.gov

These stress conditions typically include:

Acidic and Basic Hydrolysis: Treatment with acids (e.g., HCl) and bases (e.g., NaOH) at elevated temperatures. nih.gov

Oxidative Degradation: Exposure to an oxidizing agent such as hydrogen peroxide. nih.gov

Thermal Degradation: Heating the sample at a high temperature. nih.gov

Photolytic Degradation: Exposing the sample to UV and visible light. nih.gov

The resulting degradation products are then analyzed, typically using a stability-indicating HPLC method coupled with a mass spectrometric detector (LC-MS). rsc.orglookchem.com LC-MS is a powerful technique that provides both chromatographic separation and mass information, which is invaluable for the structural elucidation of unknown impurities. High-resolution mass spectrometry (HR-MS/MS) can provide accurate mass measurements, which helps in determining the elemental composition of the degradation products. lookchem.com

The impurity profile of this compound would include any new compounds formed during its degradation. The identification of these products is crucial for understanding the degradation pathways and for ensuring that the analytical method used for stability testing can separate and quantify all significant impurities.

The following table outlines the common analytical techniques used for the identification and characterization of degradation products of this compound.

| Analytical Technique | Purpose | Research Finding |

| RP-HPLC with PDA Detector | Separation and preliminary identification of degradation products based on retention time and UV spectra. | A stability-indicating HPLC method with a PDA detector was developed to separate Ivabradine from its degradation products, including this compound. google.comrsc.org |

| LC-MS/MS | Provides molecular weight and fragmentation information for structural elucidation of unknown impurities. | LC-MS/MS was used to confirm the identity of degradation products of Ivabradine formed under stress conditions. google.comlookchem.com |

| High-Resolution Mass Spectrometry (HR-MS) | Provides accurate mass measurements to determine the elemental composition of impurities. | LC-HR-MS/MS was employed to identify and characterize five degradation products of Ivabradine. lookchem.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Used for the definitive structural confirmation of isolated impurities. | NMR is a standard technique for the structural confirmation of reference standards. |

By employing these advanced analytical methodologies, a comprehensive understanding of the chemical stability and impurity profile of this compound can be achieved, which is essential for the quality control of Ivabradine hydrochloride.

Structural Insights and Computational Chemistry of 2 Oxo Ivabradine Hydrochloride

Structure-Activity Relationship (SAR) Studies of 2-Oxo-Ivabradine Hydrochloride and its Analogs

SAR studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For 2-Oxo-Ivabradine, a major metabolite of Ivabradine (B130884), these studies focus on its interaction with the primary therapeutic target, the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels.

Ivabradine and its metabolites, including the N-desmethylated derivative and likely 2-Oxo-Ivabradine, are known to inhibit the If "funny" current in the sinoatrial node by blocking HCN channels. nih.govnih.gov The parent compound, Ivabradine, shows selectivity for HCN4, the predominant isoform in the sinoatrial node, over other HCN isoforms like HCN1 and HCN2. google.com The core structure of Ivabradine, featuring a benzazepinone (B8055114) moiety and a dimethoxy-bicyclo-octatriene ring system connected by an amino-propyl chain, is essential for this activity. ebi.ac.uk

Ivabradine is administered as the S-enantiomer, which is known to be the pharmacologically active form without undergoing in vivo conversion to the R-enantiomer. nih.gov The stereochemistry at the chiral center in the bicyclo-octatriene ring is critical for its specific interaction with the HCN channel. Studies on related compounds have shown that enantiomers can have different potencies and selectivities for HCN channel isoforms. unifi.it For instance, the R-enantiomer of a related compound showed unexpected high selectivity for the HCN1 isoform. unifi.it

Given that the metabolic transformation to 2-Oxo-Ivabradine does not involve the chiral center, it retains the S-configuration of the parent drug. This stereochemical arrangement is crucial for maintaining its pharmacological profile, as the specific three-dimensional conformation is a key determinant for fitting into the binding pocket of the HCN4 channel. nih.govresearchgate.net The "horseshoe-shaped" conformation of Ivabradine is considered important for its activity, and any significant alteration of this shape would likely impact its ability to block the channel effectively. researchgate.net

Impact of Molecular Structure on HCN Channel Interaction and Selectivity

Molecular Modeling and Docking Simulations with Target Proteins (e.g., HCN Channels)

Molecular modeling and docking simulations have been instrumental in elucidating the binding mode of Ivabradine to HCN channels. nih.govresearchgate.net These studies reveal that Ivabradine binds within the inner vestibule of the HCN4 channel, below the selectivity filter, in its open state. nih.govresearchgate.netunimi.it Key interactions stabilizing the drug in this cavity include π-π stacking and hydrophobic interactions with specific amino acid residues. nih.govresearchgate.netahajournals.org

For Ivabradine, mutagenesis studies combined with in silico analysis have identified residues Tyr506, Phe509, and Ile510 in the HCN4 channel as being crucial for binding. nih.gov Docking simulations show that the two aromatic rings of Ivabradine can form multiple π-π interactions with the aromatic side chains of key residues. ahajournals.org The protonated amine of Ivabradine is also believed to play a role in the "trapping" of the drug within the closed channel. nih.govresearchgate.net

Quantum Chemical Calculations and Spectroscopic Analysis (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic techniques are essential for the structural elucidation and characterization of this compound.

Mass Spectrometry (MS): LC-MS/MS is a key analytical technique for the simultaneous quantification of Ivabradine and its metabolites in biological matrices. nih.govbiopharmaservices.comrsc.orgresearchgate.netrsc.org In mass spectrometry, 2-Oxo-Ivabradine would be identified by its specific mass-to-charge ratio (m/z), which would be higher than that of Ivabradine due to the addition of an oxygen atom. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) would provide further structural confirmation. For instance, the multiple reaction monitoring (MRM) transitions for Ivabradine are m/z 469.2 → 177.2 and for its N-desmethyl metabolite are m/z 455.2 → 262.2. rsc.orgrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for determining the precise chemical structure. The introduction of a carbonyl group in 2-Oxo-Ivabradine would lead to characteristic shifts in the NMR spectrum. Specifically, the protons and carbons adjacent to the newly formed carbonyl group in the benzazepinone ring would experience a significant downfield shift compared to the corresponding signals in Ivabradine. For example, in related ε-caprolactam structures, the carbonyl carbon (C=O) signal appears around 189.8 ppm in the 13C NMR spectrum. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy would clearly indicate the presence of the additional carbonyl group. 2-Oxo-Ivabradine would exhibit a strong absorption band characteristic of a ketone C=O stretch, typically in the region of 1680-1720 cm-1, in addition to the amide C=O stretch already present in Ivabradine. In related compounds, these C=O stretching vibrations are observed at specific wavenumbers. mdpi.comacs.org

Below is a table summarizing the expected spectroscopic data for this compound based on the analysis of related compounds.

| Spectroscopic Technique | Expected Data for this compound |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the mass of 2-Oxo-Ivabradine. |

| 13C NMR | Downfield shift of carbons adjacent to the new C=O group; signal for the new C=O carbon. |

| 1H NMR | Downfield shift of protons adjacent to the new C=O group. |

| Infrared (IR) | Characteristic C=O stretching vibration band for the ketone group. |

In Silico Predictions of Metabolic Pathways and Enzymatic Substrate Specificity

Ivabradine is extensively metabolized in the liver and intestines, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme. nih.govdrugbank.comeuropa.eunih.gov The main metabolic pathways involve N-demethylation to form the active metabolite, S-18982, and oxidation. europa.eu

In silico tools like Toxtree, utilizing methods such as SMARTCyp, can predict the sites within a molecule that are most susceptible to metabolism by cytochrome P450 enzymes. nih.govresearchgate.net For Ivabradine, these predictions would highlight various carbon atoms that are likely to undergo oxidation, leading to the formation of metabolites like 2-Oxo-Ivabradine. These programs analyze the accessibility and reactivity of different positions in the molecule to predict the likelihood of metabolic attack.

The formation of 2-Oxo-Ivabradine is a result of the oxidative metabolism of the parent drug. Physiologically based pharmacokinetic (PBPK) models have been developed to simulate the pharmacokinetics of Ivabradine and its major active metabolite, considering the role of CYP3A4 in their metabolism. researchgate.net These models are crucial for predicting drug-drug interactions, for instance, with potent CYP3A4 inhibitors or inducers which can significantly alter the plasma concentrations of Ivabradine and its metabolites. nih.govfarmaciajournal.com

Crystallographic Analysis of Related Ivabradine Forms and Implications for this compound Conformation

The solid-state form of a pharmaceutical compound is critical for its stability, solubility, and bioavailability. Ivabradine hydrochloride is known to exist in several polymorphic and solvated forms, such as α, β, βd, γ, γd, δ, and δd forms. cambridge.orggoogle.comgoogle.com The β-crystalline form, a tetrahydrate, is noted for its stability and is characterized by specific X-ray powder diffraction (XRPD) peaks. cambridge.orgdrugpatentwatch.com

Single-crystal X-ray diffraction studies on various forms of Ivabradine hydrochloride and its co-crystals have provided detailed insights into its three-dimensional structure and conformation. researchgate.netmdpi.com These studies have revealed a "horseshoe-shaped" conformation for the Ivabradine molecule, which is thought to be important for its interaction with the HCN channel. researchgate.net The crystal packing and intermolecular interactions, such as hydrogen bonding, in these different forms have been extensively studied. mdpi.com

While direct crystallographic data for this compound is not publicly available, the known crystal structures of the parent compound provide a strong basis for predicting its likely conformation. The fundamental "horseshoe" shape is expected to be retained. However, the introduction of the oxo group could lead to altered intermolecular hydrogen bonding patterns and crystal packing, potentially giving rise to new polymorphic forms with different physicochemical properties.

The table below summarizes the crystallographic data for some of the known forms of Ivabradine hydrochloride. cambridge.org

| Crystalline Form | System | Space Group |

| α-form | Monoclinic | P21 |

| β-form (tetrahydrate) | Orthorhombic | P212121 |

| β-d form (anhydrous) | Orthorhombic | P212121 |

| δ1 form (acetonitrile solvate) | Monoclinic | P21 |

| δ2 form (acetone solvate) | Monoclinic | P21 |

This information is valuable for understanding the conformational flexibility of the Ivabradine scaffold and provides a template for modeling the solid-state structure of this compound.

Q & A

Basic Research Questions

Q. How can a validated HPLC method be established for quantifying 2-Oxo-Ivabradine hydrochloride purity in experimental formulations?

- Methodological Answer : Use a C18 column (e.g., 150 mm × 4.6 mm, 5 μm) with a mobile phase optimized for polarity and solubility (e.g., phosphate buffer-methanol mixtures). Set UV detection at wavelengths where the compound exhibits maximum absorbance (e.g., 207–220 nm). Validate linearity (calibration curve in 1–100 μg/mL range), precision (RSD < 2%), and recovery rates (98–102%) using spiked samples . Include system suitability tests to ensure reproducibility across laboratories.

Q. What strategies are recommended for optimizing the synthetic yield of this compound?

- Methodological Answer : Employ Design of Experiments (DoE) to test variables like reaction temperature, solvent polarity, and catalyst concentration. Use response surface methodology to identify optimal conditions. Monitor reaction progress via TLC or HPLC and characterize intermediates via NMR or mass spectrometry to confirm structural integrity .

Q. How should stability studies be designed to assess this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability testing (e.g., 40°C/75% RH for 6 months) and monitor degradation products via HPLC. Compare results with real-time stability data. Use kinetic modeling (zero/first-order) to predict shelf life and identify degradation pathways (e.g., hydrolysis, oxidation) .

Advanced Research Questions

Q. How can factorial design be applied to optimize this compound formulations for enhanced dissolution or bioavailability?

- Methodological Answer : Use a 2^3 factorial design to evaluate excipient ratios (e.g., disintegrants, surfactants) and processing parameters (e.g., compression force). Analyze responses (e.g., dissolution rate, hardness) using ANOVA to identify significant factors. Validate the optimized formulation via in vitro-in vivo correlation (IVIVC) studies .

Q. What experimental models are suitable for evaluating the cardiovascular effects of this compound in preclinical studies?

- Methodological Answer : Use Langendorff-perfused heart models to assess heart rate modulation or ischemia-reperfusion injury. For in vivo studies, employ telemetry-implanted rodents to monitor real-time hemodynamic changes. Validate target engagement (e.g., HCN channel inhibition) using patch-clamp electrophysiology .

Q. How should contradictory data between in vitro and in vivo efficacy studies be reconciled?

- Methodological Answer : Investigate discrepancies by assessing bioavailability (e.g., plasma protein binding, metabolic stability via liver microsomes) or species-specific differences in target expression. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro findings to in vivo scenarios .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer : Apply nonlinear regression models (e.g., sigmoidal Emax) to calculate EC50/IC50 values. Use Hill slopes to assess cooperativity in dose-response curves. For non-normal data, employ non-parametric tests like Kruskal-Wallis with post-hoc Dunn’s correction .

Data Analysis & Reporting

Q. How should researchers address batch-to-batch variability in this compound synthesis?

- Methodological Answer : Implement process analytical technology (PAT) tools (e.g., in-line FTIR) for real-time monitoring. Use multivariate analysis (e.g., PCA) to identify critical quality attributes (CQAs) and control raw material variability via supplier audits .

Q. What protocols ensure ethical compliance in studies involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.